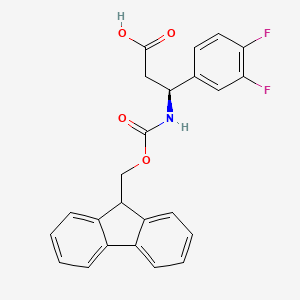
Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the 3,4-difluorophenyl group adds unique chemical properties to the compound, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with a suitable fluorinated aromatic compound under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired quality.
化学反応の分析
Types of Reactions
Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The 3,4-difluorophenyl group can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Substitution: Various nucleophiles can be used for substitution reactions on the 3,4-difluorophenyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Products: Coupling reactions result in the formation of peptide bonds, leading to dipeptides, tripeptides, or longer peptide chains.
Functionalized Derivatives: Substitution reactions on the 3,4-difluorophenyl group yield various functionalized derivatives.
科学的研究の応用
Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are valuable in studying protein-protein interactions and enzyme functions.
Biology: The compound is used in the development of peptide-based probes and inhibitors for biological studies.
Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
The mechanism of action of Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptide chains. The 3,4-difluorophenyl group can influence the compound’s reactivity and interactions with other molecules, contributing to its unique properties.
類似化合物との比較
Similar Compounds
Fmoc-(S)-3-Amino-3-phenylpropionic acid: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
Fmoc-(S)-3-Amino-3-(4-fluorophenyl)propionic acid: Contains a single fluorine atom, leading to variations in reactivity and applications.
Fmoc-(S)-3-Amino-3-(2,4-difluorophenyl)propionic acid: Different fluorine substitution pattern, affecting its chemical behavior.
Uniqueness
Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is unique due to the presence of the 3,4-difluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in peptide synthesis and beyond.
特性
分子式 |
C24H19F2NO4 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
(3S)-3-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChIキー |
GFUCLVNFELKPJV-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=C(C=C4)F)F |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
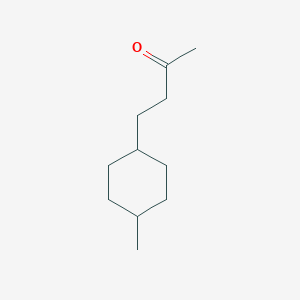
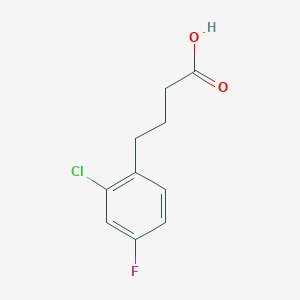

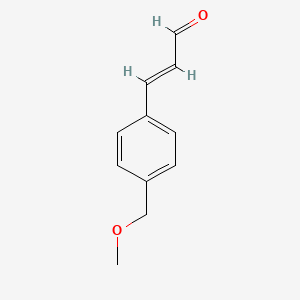

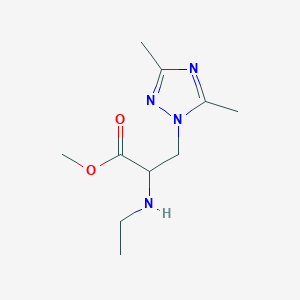
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
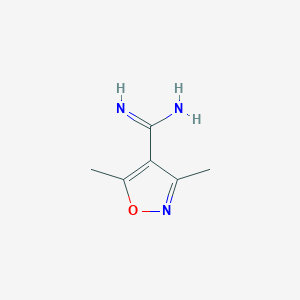
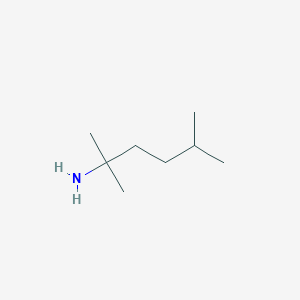
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)

